molecular formula C20H27NO3 B1437594 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline CAS No. 1040681-17-1

3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline

Cat. No. B1437594
M. Wt: 329.4 g/mol
InChI Key: DPMIWRLGIYSKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline, also known as IBP or IBMP, is a compound used in scientific research and industry. It has a molecular formula of C20H27NO3 and a molecular weight of 329.44 .


Molecular Structure Analysis

The molecular structure of 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline can be represented by the SMILES notation: CC©COC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Applications in Liquid Crystal Technology

Liquid Crystal Phases : The study by Takenaka, Ikemoto, and Kusabayashi (1986) discusses homologous series like N-[4-(4-n-alkoxybenzoyloxy)benzylidene]-4-(2-methylbutoxy)aniline, exhibiting chiral smectic C (SC*), cholesteric (Ch), and chiral smectic G (SG*) phases. These phases are vital in liquid crystal display technologies, showing the compound's potential in such applications (Takenaka et al., 1986).

Stable Smectic Phases : Research by Miyajima, Nakazato, Sakoda, and Chiba (1995) indicates that 4-octyloxy-N-(benzylidene)aniline derivatives with trifluoromethyl or trifluoromethoxy end groups exhibit stable smectic phases, important for the stability and performance of liquid crystal displays (Miyajima et al., 1995).

Applications in Chemical Synthesis and Medicinal Chemistry

Antimicrobial Activity : The study by Habib, Hassan, and El‐Mekabaty (2013) explores the synthesis of quinazolinone derivatives, including reactions with aniline and its derivatives, showing antimicrobial activity. This positions such compounds as potential starting materials in synthesizing pharmaceuticals (Habib et al., 2013).

Synthesis of Tetrahydroquinolines : Nnamonu, Agwada, and Nwadinigwe (2013) detail the conversion of substituted 3-anilinopropanamides to N-benzyl derivatives and their cyclization to tetrahydroquinolines. These findings might be valuable in synthesizing bioactive molecules or as intermediates in organic synthesis (Nnamonu et al., 2013).

Efficient Arylation Reagents : The work by Kikushima, Morita, Elboray, Bae, Miyamoto, Kita, and Dohi (2022) presents Trimethoxyphenyl (TMP) iodonium(III) acetate as an effective arylation reagent, generating aniline derivatives. Such advancements in reagents can streamline synthetic pathways in pharmaceutical and material science (Kikushima et al., 2022).

Safety And Hazards

The safety information and hazards associated with 3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline are not specified in the search results . For safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]-3-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-16(2)15-24-20-6-4-5-18(13-20)21-14-17-7-9-19(10-8-17)23-12-11-22-3/h4-10,13,16,21H,11-12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMIWRLGIYSKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NCC2=CC=C(C=C2)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutoxy-N-[4-(2-methoxyethoxy)benzyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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